(2-Oxoethenyl)(triphenyl)phosphanium chloride
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Overview
Description
(2-Oxoethenyl)(triphenyl)phosphanium chloride is an organophosphorus compound with the molecular formula C20H16ClOP. It is a phosphonium salt that plays a significant role in organic synthesis, particularly in the Wittig reaction, which is used to convert carbonyl compounds into alkenes . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Oxoethenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process can be summarized as follows:
Reaction with Alkyl Halide: Triphenylphosphine reacts with an alkyl halide (such as ethyl chloride) in an organic solvent.
Isolation: After the reaction, the mixture is cooled to room temperature, and the pressure is reduced to normal.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: (2-Oxoethenyl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to regenerate triphenylphosphine.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of ylides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like butyl lithium are used to form ylides from this compound
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various ylides, which are key intermediates in the Wittig reaction.
Scientific Research Applications
(2-Oxoethenyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Oxoethenyl)(triphenyl)phosphanium chloride primarily involves its role as a reagent in the Wittig reaction. The compound forms a phosphonium ylide, which reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a four-membered ring intermediate, which then breaks down to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Triphenylphosphine oxide: A byproduct of many reactions involving triphenylphosphine.
Triphenylphosphine dichloride: Used to convert alcohols to alkyl chlorides.
Uniqueness: (2-Oxoethenyl)(triphenyl)phosphanium chloride is unique due to its specific role in the Wittig reaction, where it acts as a precursor to phosphonium ylides. This property distinguishes it from other similar compounds, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
62126-70-9 |
---|---|
Molecular Formula |
C20H16ClOP |
Molecular Weight |
338.8 g/mol |
InChI |
InChI=1S/C20H16OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,17H;1H/q+1;/p-1 |
InChI Key |
CJTHILUPGCFMCG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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